molecular formula C19H18ClN3O3S B2786501 (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797125-34-8

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2786501
CAS No.: 1797125-34-8
M. Wt: 403.88
InChI Key: DUQFTYZYIVRJCB-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (CAS 1797125-34-8) is a complex synthetic compound with a molecular formula of C19H18ClN3O3S and a molecular weight of 403.88 . Its structure integrates distinct pharmacologically relevant motifs, including a piperidine nucleus, a 1,3,4-oxadiazole ring, and thiophene and chloromethoxybenzoyl substituents . This combination suggests significant potential for interaction with biological targets, positioning the compound as a valuable candidate for hit-to-lead optimization in early drug discovery. The rigid, heterocyclic architecture of the molecule is designed for optimized target binding. The 1,3,4-oxadiazole ring acts as a key pharmacophore, contributing to the molecule's structural rigidity and serving as a hydrogen bond acceptor, which can be crucial for binding to enzymatic active sites . The specific integration of the chloromethoxybenzoyl group with the oxadiazol-thiophene system is known to confer enhanced metabolic stability and selective affinity, making this compound particularly relevant for investigating new therapeutic agents for neurological disorders and oncology research . Compounds featuring 1,3,4-oxadiazole scaffolds are of considerable interest in medicinal chemistry and have been investigated for a wide range of applications, including the treatment of inflammation, cancer, and infectious diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-25-16-5-4-14(20)9-15(16)19(24)23-7-2-3-12(10-23)17-21-22-18(26-17)13-6-8-27-11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFTYZYIVRJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1396845-07-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClN3O3SC_{17}H_{14}ClN_{3}O_{3}S with a molecular weight of 375.8 g/mol. Its structure includes a chlorinated methoxyphenyl group and a piperidine ring substituted with a thiophenyl group linked to an oxadiazole moiety.

PropertyValue
Molecular FormulaC17H14ClN3O3S
Molecular Weight375.8 g/mol
CAS Number1396845-07-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth.

Case Study:
In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. One derivative showed an IC50 of 0.275 µM, demonstrating potent activity compared to standard drugs like erlotinib (IC50 = 0.418 µM) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds similar to this one have been evaluated for their ability to inhibit bacterial growth. For example, derivatives featuring thiophene rings have shown promise against Gram-positive and Gram-negative bacteria.

Research Findings:
A study focusing on thiophene-containing compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the presence of thiophene may enhance bioactivity .

The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological molecules, potentially leading to inhibition of key enzymes involved in disease processes.

Interaction with Enzymes

Oxadiazoles have been documented to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound ID Core Structure Key Substituents Molecular Formula (Calculated) Notable Features
Target Compound Piperidine-1,3,4-oxadiazole 5-Chloro-2-methoxyphenyl, Thiophen-3-yl C₂₀H₁₈ClN₃O₃S Balanced lipophilicity (Cl, OCH₃) and π-system diversity (thiophene, oxadiazole).
Piperidine-1,3,4-oxadiazole-thione 3,4-Dichlorophenyl, Substituted amines Varies (e.g., C₁₃H₁₂Cl₂N₄OS) Thione group increases polarity; dichlorophenyl enhances halogen bonding.
Piperazine-benzothiophene-isoxazole 3-Chloro-6-nitrobenzothiophene, 5-Methylisoxazole C₁₉H₁₆ClN₃O₅S Nitro group introduces electron-withdrawing effects; isoxazole adds rigidity.
Piperidine-sulfonyl-oxadiazole 5-Chlorothiophen-2-yl, Sulfonyl C₁₄H₁₆ClN₃O₅S₂ Sulfonyl group enhances solubility; chlorothiophene alters electronic profile.

Electronic and Steric Profiles

  • Electron-Withdrawing Groups : The target’s chloro-methoxyphenyl group provides moderate electron withdrawal compared to ’s nitrobenzothiophene (stronger withdrawal) .
  • Steric Bulk: The cyclopentyl group in ’s thiazolidinone derivative introduces greater steric hindrance than the target’s thiophene .

Q & A

Q. Q1. What are the key steps and analytical methods for synthesizing and characterizing this compound?

Answer: The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclodehydration of carbohydrazides using reagents like POCl₃ under reflux conditions .
  • Coupling Reactions : Linking the piperidine and thiophene-substituted oxadiazole moieties through nucleophilic substitution or amide bond formation, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the piperidine/thiophene groups .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for heterocyclic systems .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or oxadiazole-thiophene linkage .

Basic Biological Activity Screening

Q. Q2. How can researchers design initial assays to evaluate this compound’s biological potential?

Answer:

  • Target Selection : Prioritize enzymes or receptors known to interact with 1,3,4-oxadiazole derivatives (e.g., kinases, antimicrobial targets) .
  • In Vitro Assays :
    • Antimicrobial Activity : Use broth microdilution methods (MIC determination) against Gram-positive/negative bacteria .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing IC₅₀ values against reference inhibitors .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .

Advanced Mechanistic Studies

Q. Q3. What strategies resolve contradictions in reaction yield or bioactivity data across studies?

Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test alternatives to POCl₃ (e.g., PCl₅ or polymer-supported reagents) to improve oxadiazole ring formation efficiency .
    • Microwave-Assisted Synthesis : Reduce reaction time and enhance regioselectivity for thiophene-oxadiazole coupling .
  • Bioactivity Discrepancies :
    • Solubility Adjustments : Use hydrochloride salts or co-solvents (DMSO/PEG) to improve compound bioavailability in assays .
    • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew activity results .

Advanced Structural Analysis

Q. Q4. How can substituent effects on the thiophene or methoxyphenyl groups be systematically studied?

Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • Thiophene Modifications : Synthesize analogs with 2-thienyl or fused thieno[3,2-b]thiophene groups to assess electronic effects on bioactivity .
    • Methoxy Group Replacement : Substitute with ethoxy, halogen, or nitro groups to evaluate steric/electronic impacts on target binding .
  • Computational Modeling :
    • Docking Simulations : Use AutoDock or Schrödinger to predict interactions with active sites (e.g., bacterial dihydrofolate reductase) .
    • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate substituent electronic profiles with reactivity .

Advanced Data Interpretation

Q. Q5. How should researchers address conflicting spectral data (e.g., NMR shifts or MS fragmentation)?

Answer:

  • NMR Discrepancies :
    • Variable Temperature NMR : Resolve dynamic effects (e.g., piperidine ring puckering) causing signal splitting .
    • 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic/heterocyclic regions .
  • MS Anomalies :
    • High-Resolution MS (HRMS) : Differentiate isobaric ions (e.g., Cl vs. CH₃SO₂ fragments) .
    • Tandem MS/MS : Map fragmentation pathways unique to the oxadiazole-piperidine scaffold .

Methodological Best Practices

Q. Q6. What protocols ensure reproducibility in synthesizing and testing this compound?

Answer:

  • Synthesis :
    • Stoichiometric Control : Strict monitoring of POCl₃ equivalents to prevent over- or under-cyclization .
    • Inert Atmosphere : Use Schlenk lines for moisture-sensitive coupling reactions .
  • Bioassays :
    • Positive/Negative Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .
    • Triplicate Runs : Minimize variability in enzymatic or cellular assays .

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